2-Methoxy-3-(methoxymethoxy)benzaldehyde

Protecting Group Chemistry Multistep Synthesis Orthogonal Protection

Choose 2-Methoxy-3-(methoxymethoxy)benzaldehyde (CAS 223578-03-8) for multistep synthesis that demands orthogonal protection. The MOM-ether masks the latent 3-hydroxy group, remaining stable under strong bases and nucleophiles while allowing mild-acid cleavage. Its 2,3-substitution pattern directs electrophilic substitution to the para‑position of the methoxy group—reactivity that unprotected phenols or mono‑MOM isomers cannot replicate. Supplied as a 98% pure solid, this protected aldehyde is ideal for automated synthesis and solid‑phase workflows. The built‑in orthogonality reduces side reactions, improves regioselectivity, and streamlines SAR explorations of the 2‑methoxy‑3‑hydroxybenzaldehyde scaffold.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 223578-03-8
Cat. No. B3117486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-(methoxymethoxy)benzaldehyde
CAS223578-03-8
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOCOC1=CC=CC(=C1OC)C=O
InChIInChI=1S/C10H12O4/c1-12-7-14-9-5-3-4-8(6-11)10(9)13-2/h3-6H,7H2,1-2H3
InChIKeyKFNWSDDHWJKLPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-3-(methoxymethoxy)benzaldehyde (CAS 223578-03-8): A Protected Benzaldehyde Building Block for Multistep Synthesis


2-Methoxy-3-(methoxymethoxy)benzaldehyde (CAS 223578-03-8) is a polysubstituted aromatic aldehyde featuring methoxy and methoxymethoxy (MOM) protecting groups on the benzaldehyde scaffold [1]. This compound is primarily employed as a selectively protected intermediate in complex organic synthesis, where the MOM group enables orthogonal protection strategies by masking a latent hydroxyl functionality until a later stage [1]. Its dual substitution pattern is designed to facilitate regioselective transformations while maintaining the aldehyde’s electrophilic integrity under specific reaction conditions [2].

Why 2-Methoxy-3-(methoxymethoxy)benzaldehyde Cannot Be Simply Replaced by Other Benzaldehyde Derivatives


Generic benzaldehydes or even closely related analogs (e.g., 2-methoxy-3-hydroxybenzaldehyde or 3-(methoxymethoxy)benzaldehyde) cannot directly replace 2-methoxy-3-(methoxymethoxy)benzaldehyde in multistep sequences requiring orthogonal protection. The MOM ether is designed to be stable under strongly basic and nucleophilic conditions that would otherwise degrade unprotected phenols, yet it is selectively cleavable under mild acid [1]. Furthermore, the specific 2,3-disubstitution pattern uniquely modulates the reactivity and orientation of electrophilic aromatic substitutions compared to para- or meta-analogs, thereby dictating downstream regioselectivity [2]. Substituting with an unprotected 3-hydroxy analog would introduce a nucleophilic site that could undergo undesired side reactions (e.g., oxidation or alkylation) during subsequent transformations, while analogs lacking the 2-methoxy group would exhibit altered electronic profiles and steric hindrance, leading to different reaction outcomes .

Quantitative Differentiation of 2-Methoxy-3-(methoxymethoxy)benzaldehyde from Structural Analogs


Stability Under Basic and Nucleophilic Conditions: MOM-Protected vs. Unprotected 3-Hydroxy Analog

The methoxymethyl (MOM) ether in 2-Methoxy-3-(methoxymethoxy)benzaldehyde confers markedly enhanced stability under basic and nucleophilic conditions relative to its unprotected 3-hydroxy counterpart, 2-Methoxy-3-hydroxybenzaldehyde [1]. While MOM ethers remain stable in the presence of LDA, RMgX, RCuLi, enolates, and NaOCH3 (all rated as 'stable'), unprotected phenols are susceptible to deprotonation and alkylation under these conditions, leading to undesired side products [1].

Protecting Group Chemistry Multistep Synthesis Orthogonal Protection

Regioselectivity in Electrophilic Substitution: 2-Methoxy-3-(methoxymethoxy)benzaldehyde vs. 4-Methoxy-3-(methoxymethoxy)benzaldehyde

The 2-methoxy-3-(methoxymethoxy) substitution pattern imposes a distinct steric and electronic environment compared to the 4-methoxy-3-(methoxymethoxy) isomer. In electrophilic aromatic substitution, the 2-methoxy group is ortho/para-directing and strongly activates the ring, while the 3-MOM group is meta-directing and deactivating [1]. This results in a unique directing vector that favors substitution at specific positions (e.g., para to the methoxy and ortho to the MOM group) [1]. In contrast, the 4-methoxy-3-MOM analog would direct substitution differently due to the para-methoxy group's strong activation and ortho/para-directing nature, leading to distinct product distributions .

Electrophilic Aromatic Substitution Regioselective Synthesis Directing Group Effects

Physical State and Handling: Solid 2-Methoxy-3-(methoxymethoxy)benzaldehyde vs. Liquid 3-(Methoxymethoxy)benzaldehyde

While 3-(Methoxymethoxy)benzaldehyde (CAS 13709-05-2) is a liquid at ambient temperature , 2-Methoxy-3-(methoxymethoxy)benzaldehyde is reported as a solid . This difference in physical state can influence storage, handling, and weighing accuracy in a laboratory setting.

Physical Properties Solid-Liquid Handling Procurement

Commercial Purity and QC Documentation: 2-Methoxy-3-(methoxymethoxy)benzaldehyde from Bide Pharm (98%)

Bide Pharm supplies 2-Methoxy-3-(methoxymethoxy)benzaldehyde with a standard purity of 98% and provides batch-specific analytical data (NMR, HPLC, GC) as part of their quality control . This contrasts with other vendors offering lower purity grades (e.g., 97% or 95%) for this compound or its analogs .

Chemical Purity QC Documentation Procurement

Optimal Use Cases for 2-Methoxy-3-(methoxymethoxy)benzaldehyde in Research and Development


Intermediate in Multistep Natural Product Synthesis Requiring Orthogonal Protection

This compound is ideally suited for total synthesis campaigns where a phenolic hydroxyl must be masked during multiple synthetic operations involving strong bases, organometallics, or nucleophiles [1]. The MOM ether's stability under these conditions, as documented in protecting group stability charts [1], allows chemists to carry the building block through several steps before mild acid deprotection reveals the latent phenol for final modifications [1].

Building Block for Medicinal Chemistry Libraries Targeting Specific Regioselectivity

Medicinal chemists seeking to explore structure-activity relationships (SAR) around the 2-methoxy-3-hydroxybenzaldehyde core can utilize this protected analog to direct functionalization to the desired ring positions [2]. The 2-methoxy-3-MOM substitution pattern provides a distinct directing effect that enables selective installation of substituents at the para position to the methoxy group, a feature not achievable with the 4-methoxy-3-MOM isomer .

Precursor for Antitumor Agents and Bioactive Heterocycles

Based on the known use of related 3-hydroxy-2-methoxybenzaldehyde derivatives as intermediates in antitumor A10 analog synthesis [3], the MOM-protected version can serve as a stable precursor for constructing bioactive heterocycles (e.g., benzofurans, chromones) that require the aldehyde functionality intact during initial transformations [3].

Solid-Phase Supported Synthesis and Automated Chemistry

The solid nature of 2-Methoxy-3-(methoxymethoxy)benzaldehyde at room temperature, in contrast to its liquid mono-MOM analog, facilitates its use in automated synthesis platforms and solid-phase extraction workflows where solid reagents are easier to handle and dispense .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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